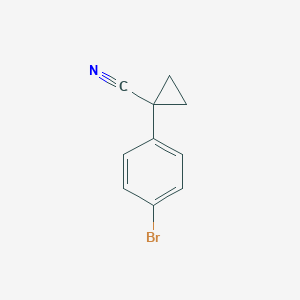

1-(4-Bromophenyl)Cyclopropanecarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPZBXQENXGRQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383610 | |

| Record name | 1-(4-Bromophenyl)Cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124276-67-1 | |

| Record name | 1-(4-Bromophenyl)Cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Nomenclature and Chemical Identifiers of 1-(4-Bromophenyl)cyclopropanecarbonitrile

Abstract

In the fields of medicinal chemistry, process development, and materials science, precision in communication is paramount. The unambiguous identification of chemical entities is the foundation upon which reproducible and reliable research is built. This technical guide provides a comprehensive overview of the nomenclature and standardized identifiers for the compound 1-(4-Bromophenyl)cyclopropanecarbonitrile. We will dissect its systematic IUPAC name, list common synonyms encountered in literature and commerce, and detail the critical role of universal chemical identifiers such as the CAS Registry Number and InChIKey. This document serves as an essential reference for researchers, chemists, and procurement specialists to ensure accuracy in sourcing, documentation, and scientific reporting.

Introduction: The Need for Unambiguous Identification

This compound is a bifunctional synthetic building block of significant interest. Its structure, featuring a reactive nitrile group, a stable cyclopropyl scaffold, and a versatile bromophenyl moiety, makes it a valuable precursor for the synthesis of complex molecular architectures. The bromine atom, in particular, serves as a chemical handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of further complexity.

However, like many chemical compounds, it is known by several different names. This variability can lead to confusion in patent literature, procurement processes, and experimental write-ups. Relying solely on a name can result in costly errors, from ordering the incorrect reagent to misinterpreting synthetic pathways. This guide addresses this challenge by providing a definitive resource for the compound's various appellations and, more importantly, its unique, immutable identifiers.

Systematic (IUPAC) Nomenclature: A Deconstruction

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring that any given structure has a single, universally understood name.[1][2] The preferred IUPAC name for this compound is 1-(4-bromophenyl)cyclopropane-1-carbonitrile .[3][4]

Let's deconstruct this name to understand the logic behind it:

-

Parent Structure: cyclopropane - This indicates the core of the molecule is a three-membered carbon ring.

-

Principal Functional Group: carbonitrile - The -C≡N group is the highest-priority functional group present, lending its name as the suffix to the parent structure.[2]

-

Position of the Functional Group: cyclopropane-1-carbonitrile - The "1" specifies that the carbonitrile group is attached to carbon-1 of the cyclopropane ring.

-

Substituent Group: (4-bromophenyl) - This describes the other group attached to the cyclopropane ring.

-

phenyl: A benzene ring attached as a substituent.

-

bromo: A bromine atom is attached to the phenyl ring.

-

4-: This locant specifies that the bromine atom is at the para position of the phenyl ring, relative to its point of attachment to the cyclopropane.

-

-

Position of the Substituent: 1-(4-bromophenyl) - This initial "1" indicates that the 4-bromophenyl group is attached to the same carbon atom (carbon-1) of the cyclopropane ring as the carbonitrile group.

The following diagram illustrates the logical construction of the IUPAC name.

Caption: Logical breakdown of the IUPAC name for the target compound.

Common Synonyms and Index Names

While the IUPAC name is systematic, several other names are commonly used in commercial and laboratory settings. It is crucial for researchers to recognize these variants.

-

This compound : This is the most common and widely accepted name, differing from the strict IUPAC name only by the omission of the "-1-" locant for the carbonitrile, as its position is unambiguous in this structure.[3][5]

-

1-(4-Bromophenyl)-1-cyanocyclopropane : This synonym replaces "carbonitrile" with "cyano," which is another valid way to name the nitrile group, particularly when it is treated as a substituent.[6]

-

1-(4-Bromophenyl)-1-cyclopropanecarbonitrile : A slight variation in spacing and hyphenation.[6]

-

Cyclopropanecarbonitrile, 1-(4-bromophenyl)- : This inverted format is often used for indexing in chemical catalogs and databases to group compounds by their parent structure.[6]

Universal Chemical Identifiers: The Gold Standard for Accuracy

Names can be ambiguous, but chemical identifiers are designed to be unique. For absolute certainty in identification, researchers should always rely on and report these standardized codes.

| Identifier Type | Value | Significance & Use Case |

| CAS Registry Number | 124276-67-1[3][4][6] | A unique numerical identifier assigned by the Chemical Abstracts Service. It is the most common and reliable identifier used in regulatory documents, safety data sheets, and for searching chemical databases and supplier catalogs. |

| Molecular Formula | C10H8BrN[3][4] | Provides the elemental composition of the molecule. Essential for mass spectrometry and elemental analysis calculations. |

| Molecular Weight | 222.08 g/mol [3] | The mass of one mole of the substance. Critical for converting between mass and moles in experimental procedures. |

| InChIKey | BWPZBXQENXGRQV-UHFFFAOYSA-N[3][4][6] | A fixed-length (27-character) hash of the InChI string. Designed for easy and reliable searching of chemical structures in databases and on the web. It is the digital equivalent of a chemical fingerprint. |

| Canonical SMILES | N#CC1(C2=CC=C(Br)C=C2)CC1 | A line notation for describing chemical structures. Useful for computational chemistry applications and as a machine-readable structure input. |

| PubChem CID | 2795273[3] | The unique identifier for this compound within the NIH's PubChem database, a major public resource for chemical information. |

| MDL Number | MFCD01314308 | A unique identifier used in the Molecular Design Limited (MDL) database, now part of BIOVIA, and commonly found in supplier catalogs like Sigma-Aldrich. |

Protocol for Experimental Identity Confirmation

Upon receiving a sample purporting to be this compound, a scientist must perform due diligence to confirm its identity and purity. The following workflow outlines a standard, self-validating system for this purpose.

Objective: To confirm the chemical structure and identity of a supplied sample.

Methodology:

-

Documentation Cross-Reference:

-

Verify that the CAS Number (124276-67-1) on the supplier's Certificate of Analysis (CoA) and the container label matches the intended reagent.

-

Note the reported purity and any analytical techniques used by the supplier.

-

-

Physical Characterization:

-

Appearance: The compound should be a solid at room temperature.

-

Melting Point: Measure the melting point of the sample. It should be consistent with the literature value of approximately 84°C.[6] A broad melting range may indicate impurities.

-

-

Spectroscopic & Spectrometric Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Expected Signals: Two doublets in the aromatic region (approx. 7.2-7.6 ppm) characteristic of a 1,4-disubstituted benzene ring. Two multiplets in the aliphatic region (approx. 1.2-1.8 ppm) corresponding to the diastereotopic protons of the cyclopropane ring.

-

Purpose: Confirms the carbon backbone, the substitution pattern on the aromatic ring, and the presence of the cyclopropyl group.

-

-

IR (Infrared) Spectroscopy:

-

Expected Signals: A sharp, strong absorption band around 2230-2250 cm⁻¹ characteristic of a C≡N (nitrile) stretch.

-

Purpose: Provides definitive evidence for the presence of the nitrile functional group.

-

-

LC-MS (Liquid Chromatography-Mass Spectrometry):

-

Expected Mass: The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z ≈ 222.99 and 224.99.

-

Isotopic Pattern: The characteristic bromine isotope pattern (⁷⁹Br and ⁸¹Br) will result in two peaks of nearly equal intensity (~1:1 ratio), separated by 2 Da.

-

Purpose: Confirms the molecular weight and the presence of a single bromine atom. The chromatography component also provides an indication of purity.

-

-

The diagram below outlines this validation workflow.

Caption: Experimental workflow for the identity confirmation of a chemical sample.

Conclusion

While the name This compound is widely used, it is one of several synonyms for a single, specific chemical structure. To ensure absolute clarity and avoid ambiguity in research, development, and manufacturing, it is imperative that professionals rely on universal identifiers. The CAS Registry Number 124276-67-1 and the InChIKey BWPZBXQENXGRQV-UHFFFAOYSA-N serve as the definitive, unambiguous labels for this compound. Adopting the practice of using these identifiers in all formal documentation is a critical step towards enhancing scientific reproducibility and integrity.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Synthonix, Inc. (n.d.). 1-(4-Bromophenyl)cyclopentane-1-carbonitrile. Retrieved from [Link]

-

Molekula. (n.d.). 1-(4-BROMOPHENYL)CYCLOPROPANE-1-CARBONITRILE | CAS 124276-67-1. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

Siyavula. (n.d.). IUPAC naming and formulae. Retrieved from [Link]

-

Lye, O. (n.d.). IUPAC Naming of Organic Compounds with Functional Groups. KPU Pressbooks. Retrieved from [Link]

Sources

- 1. 4.3 IUPAC naming and formulae | Organic molecules | Siyavula [siyavula.com]

- 2. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 3. This compound | C10H8BrN | CID 2795273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(4-BROMOPHENYL)CYCLOPROPANE-1-CARBONITRILE | CAS 124276-67-1 [matrix-fine-chemicals.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. echemi.com [echemi.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(4-Bromophenyl)cyclopropanecarbonitrile

Preamble: The Imperative for Rigorous Structural Elucidation

In the landscape of modern drug discovery and materials science, the unambiguous confirmation of molecular structure is the bedrock upon which all subsequent research is built. Novel molecular entities, such as 1-(4-Bromophenyl)cyclopropanecarbonitrile, serve as versatile building blocks for more complex chemical architectures.[1] This guide provides a comprehensive framework for the spectroscopic characterization of this specific compound (CAS No: 124276-67-1), moving beyond a mere recitation of data to explain the underlying principles and experimental rationale.[2][3] Our objective is to equip researchers with a self-validating analytical workflow, ensuring the identity, purity, and structural integrity of the target molecule.

Molecular Architecture and Predicted Spectroscopic Fingerprints

Before embarking on any analysis, a foundational understanding of the molecule's constituent parts is essential. This compound (C₁₀H₈BrN, M.W. 222.08 g/mol ) is comprised of three key structural motifs: a para-substituted bromophenyl ring, a strained cyclopropane ring, and a nitrile functional group.[3] Each of these components will generate characteristic signals across different spectroscopic techniques.

-

p-Bromophenyl Group: This aromatic system will dictate signals in the aromatic region of NMR spectra and exhibit characteristic C-H and C=C vibrations in infrared (IR) spectroscopy. The presence of the heavy bromine atom is particularly significant for mass spectrometry.

-

Cyclopropane Ring: The high degree of s-character in the C-H bonds and the unique geometry of this three-membered ring lead to distinctive upfield shifts in proton and carbon NMR spectra compared to other aliphatic systems.[4][5]

-

Nitrile Group (C≡N): This group possesses a strong, sharp vibrational absorbance in the IR spectrum, providing an unmistakable diagnostic marker.

The Analytical Workflow: An Integrated Approach

A multi-technique, synergistic approach is non-negotiable for definitive structural confirmation. The following workflow outlines a logical progression from sample preparation to final data integration.

Caption: Integrated workflow for spectroscopic analysis.

Experimental Protocols & Data Interpretation

The following sections detail the standardized protocols and the rationale behind interpreting the resulting data.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is the primary tool for identifying functional groups. The vibrational frequencies of chemical bonds are sensitive to bond strength and the mass of the connected atoms, providing a unique molecular "fingerprint."

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.

-

Sample Application: Place a small, solid sample of this compound directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Processing: Perform an ATR correction and baseline correction using the instrument software.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Structural Assignment |

| ~2240 | C≡N stretch | Nitrile |

| ~3100-3000 | sp² C-H stretch | Aromatic Ring |

| ~3000-2900 | sp³ C-H stretch | Cyclopropane Ring |

| ~1590, ~1485 | C=C stretch | Aromatic Ring |

| ~820 | C-H out-of-plane bend | para-disubstitution pattern |

| ~1070, ~1010 | C-Br stretch | Bromophenyl group |

The most diagnostic peak is the sharp, strong absorbance around 2240 cm⁻¹, which is highly characteristic of a nitrile group.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. It maps the chemical environment of each proton (¹H) and carbon (¹³C) atom, and through spin-spin coupling, reveals connectivity.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (~128 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to the TMS signal.

¹H NMR - Expected Data & Interpretation:

The aromatic protons of a para-disubstituted ring system like this often present as a deceptively simple pair of doublets, technically an AA'BB' system.[7] The cyclopropyl protons are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal coupling.[4][8]

| Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| ~7.6 - 7.4 | d (AA'BB') | 4H | Aromatic Protons (C₆H₄) |

| ~1.8 - 1.6 | m | 2H | Cyclopropyl Protons (CH₂) |

| ~1.5 - 1.3 | m | 2H | Cyclopropyl Protons (CH₂) |

¹³C NMR - Expected Data & Interpretation:

Due to molecular symmetry, we expect to see 6 aromatic carbon signals (4 unique CH and 2 quaternary), 2 cyclopropyl carbon signals, 1 quaternary carbon attached to the nitrile, and the nitrile carbon itself.

| Predicted δ (ppm) | Assignment |

| ~140 | Quaternary Aromatic C (C-C₃H₄CN) |

| ~132 | Aromatic CH |

| ~128 | Aromatic CH |

| ~122 | Quaternary Aromatic C (C-Br) |

| ~120 | Nitrile Carbon (C≡N) |

| ~25 | Cyclopropyl CH₂ |

| ~20 | Quaternary Cyclopropyl C (C-Ar/CN) |

digraph "NMR_Relationships" { graph [nodesep=0.4]; node [shape=ellipse, style="filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];subgraph "cluster_mol" { label="Molecular Fragments"; style="invis"; Mol [label="this compound", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aryl [label="p-Bromophenyl"]; Cyclo [label="Cyclopropane"]; CN [label="Nitrile"]; }

subgraph "cluster_spec" { label="Expected NMR Signals"; style="invis"; Aryl_H [label="¹H: ~7.5 ppm\n(AA'BB' system, 4H)", fillcolor="#F1F3F4", fontcolor="#202124"]; Aryl_C [label="¹³C: 4 signals\n(~122-140 ppm)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclo_H [label="¹H: ~1.3-1.8 ppm\n(Complex multiplets, 4H)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclo_C [label="¹³C: 2 signals\n(~20-25 ppm)", fillcolor="#F1F3F4", fontcolor="#202124"]; CN_C [label="¹³C: ~120 ppm", fillcolor="#F1F3F4", fontcolor="#202124"]; }

Mol -> Aryl; Mol -> Cyclo; Mol -> CN; Aryl -> Aryl_H [label="correlates to"]; Aryl -> Aryl_C [label="correlates to"]; Cyclo -> Cyclo_H [label="correlates to"]; Cyclo -> Cyclo_C [label="correlates to"]; CN -> CN_C [label="correlates to"]; }

Caption: Correlation of molecular fragments to NMR signals.

Mass Spectrometry (MS)

Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. Fragmentation patterns provide clues to the molecule's structure. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, provides a definitive diagnostic tool.[9]

Experimental Protocol (Electron Ionization - EI):

-

Sample Introduction: If using Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile solvent (e.g., dichloromethane) and inject it into the GC. The compound will be vaporized and separated from impurities before entering the ion source.

-

Ionization: In the ion source, the gaseous molecules are bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: Ions are detected, and a mass spectrum is generated, plotting relative intensity versus m/z.

Expected Data & Interpretation:

The most critical feature of the mass spectrum will be the molecular ion peak. Due to the isotopic distribution of bromine (⁵⁰.⁷% ⁷⁹Br and ⁴⁹.³% ⁸¹Br), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.[9]

-

Molecular Ion (M⁺): A peak at m/z 221 (for C₁₀H₈⁷⁹BrN)

-

Isotopic Peak (M+2)⁺: A peak of similar intensity at m/z 223 (for C₁₀H₈⁸¹BrN)

This characteristic 1:1 doublet is irrefutable evidence for the presence of a single bromine atom in the molecule and its fragments.

Predicted Fragmentation Pathways:

-

[M - CN]⁺: Loss of the nitrile radical (26 Da), resulting in a doublet at m/z 195/197.

-

[M - C₃H₄]⁺: Loss of the cyclopropane moiety as allene (40 Da), resulting in a doublet at m/z 181/183.

-

[C₇H₄Br]⁺: Bromotropylium ion fragment at m/z 155/157.

Conclusion: Synthesizing the Data for Unambiguous Confirmation

The structural elucidation of this compound is achieved not by a single measurement, but by the convergent validation from multiple spectroscopic techniques. The FTIR confirms the presence of the key nitrile functional group. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, confirming the para-substituted aromatic ring and the unique cyclopropyl environment. Finally, mass spectrometry confirms the correct molecular weight and, through its unmistakable isotopic signature, proves the presence of a single bromine atom. Only when the data from all three methods are self-consistent can the structure be assigned with the highest degree of confidence.

References

-

Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of the American Chemical Society. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Available at: [Link]

-

Amanote Research. (n.d.). (PDF) Nuclear Magnetic Resonance Spectroscopy. Cyclopropane. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Available at: [Link]

-

Molbase. (n.d.). 1-(4-BROMOPHENYL)CYCLOPROPANE-1-CARBONITRILE. Retrieved from [Link]

-

ACS Publications. (1965). The Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives. Available at: [Link]

-

ResearchGate. (2015). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-(4-bromophenyl)cyclopropane-1-carbonitrile. Retrieved from [Link]

-

ResearchGate. (2020). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. Retrieved from [Link]

-

ChemRxiv. (2025). connecting molecular structures with diverse mass spectrometry fragmentation behaviours. Retrieved from [Link]

Sources

- 1. 1-(4-bromophenyl)cyclopropane-1-carbonitrile [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C10H8BrN | CID 2795273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives [authors.library.caltech.edu]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹³C NMR Data of 1-(4-Bromophenyl)cyclopropanecarbonitrile

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 1-(4-Bromophenyl)cyclopropanecarbonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted spectral data, the rationale behind chemical shift assignments, a robust experimental protocol for data acquisition, and principles of data validation.

Introduction

This compound is a substituted cyclopropane derivative with potential applications in medicinal chemistry and materials science. Its rigid cyclopropyl scaffold and the presence of a bromo-functionalized aromatic ring make it an interesting building block for the synthesis of novel compounds. Accurate structural elucidation is paramount in the development of such molecules, and ¹³C NMR spectroscopy is one of the most powerful techniques for determining the carbon framework. This guide will provide a detailed examination of the expected ¹³C NMR spectrum of this compound, offering insights into the influence of its distinct structural motifs on the chemical shifts of the carbon atoms.

Predicted ¹³C NMR Data and Peak Assignments

Due to the lack of a publicly available experimental spectrum for this compound, the following ¹³C NMR data is predicted based on the analysis of its constituent structural fragments: a 4-substituted bromobenzene ring, a cyclopropane ring, and a nitrile group. The predictions are grounded in established principles of NMR spectroscopy and data from analogous compounds.

Molecular Structure with Carbon Numbering:

A workflow diagram for the acquisition and processing of a ¹³C NMR spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single carbon signal at approximately 77.16 ppm. [1] * Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.

-

Shim the magnetic field to optimize its homogeneity across the sample, which will result in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Select a standard ¹³C NMR experiment with proton decoupling. A common pulse program is zgpg30, which uses a 30° pulse angle to allow for a shorter relaxation delay.

-

Set the number of scans (NS). For a moderately concentrated sample, 1024 scans are typically sufficient. For more dilute samples, a higher number of scans will be necessary to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (D1) to 2 seconds. This allows for sufficient relaxation of the carbon nuclei between pulses, which is important for obtaining reliable signal intensities, although for purely qualitative spectra, a shorter delay can be used. [2] * The acquisition time (AQ) is typically set to 1-2 seconds.

-

Initiate the data acquisition.

-

-

Data Processing:

-

Once the acquisition is complete, the resulting Free Induction Decay (FID) is processed.

-

Apply a Fourier Transform to convert the time-domain FID signal into the frequency-domain NMR spectrum.

-

Phase correct the spectrum to ensure that all peaks are in the absorptive mode and have a proper Lorentzian shape.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Reference the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

-

Data Interpretation and Validation

The interpretation of the ¹³C NMR spectrum involves assigning each peak to a specific carbon atom in the molecule. This is achieved by considering the chemical shift, and for more complex molecules, by employing additional NMR experiments such as DEPT (Distortionless Enhancement by Polarization Transfer), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

DEPT: A DEPT experiment can distinguish between CH, CH₂, and CH₃ groups, which is invaluable for assigning the signals of the cyclopropyl and aromatic rings. Quaternary carbons are not observed in DEPT-135 and DEPT-90 spectra.

-

HSQC: An HSQC experiment correlates carbon signals with the signals of directly attached protons, providing definitive assignments for all protonated carbons.

-

HMBC: An HMBC experiment shows correlations between carbons and protons that are two or three bonds away, which is crucial for assigning quaternary carbons and for confirming the connectivity of the entire molecule.

The validity of the acquired data should be confirmed by ensuring sharp, symmetrical peaks, a flat baseline, and a good signal-to-noise ratio. The chemical shifts should be consistent with the expected values for the proposed structure.

Conclusion

This technical guide has provided a comprehensive overview of the ¹³C NMR data for this compound. By combining predictive analysis based on known substituent effects with a detailed, robust experimental protocol, researchers can confidently acquire and interpret the ¹³C NMR spectrum of this and related compounds. The principles and methodologies outlined herein serve as a valuable resource for the structural elucidation of novel organic molecules in the fields of chemical research and drug development.

References

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

University of Calgary. Ch20: Spectroscopy Analysis : Nitriles. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm. [Link]

-

Gil, R. R., & Griesinger, C. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1688–1691. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 1-(4-Bromophenyl)cyclopropanecarbonitrile

This guide provides a detailed exploration of the mass spectrometric analysis of 1-(4-Bromophenyl)cyclopropanecarbonitrile. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a standard protocol to offer a foundational understanding of the principles, expected fragmentation patterns, and practical considerations for the analysis of this compound. Given the absence of extensive published mass spectral data for this specific molecule, this guide synthesizes established principles of mass spectrometry to predict its behavior, offering a robust framework for analysis and interpretation.

Introduction to this compound

This compound is a small organic molecule featuring a brominated phenyl ring attached to a cyclopropane ring which also bears a nitrile group. Its structure suggests potential applications as a building block in medicinal chemistry and materials science. Accurate analytical characterization is paramount for its use in any research or development context, with mass spectrometry being a cornerstone of this characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrN | [1][2] |

| Molecular Weight | 222.08 g/mol | [1] |

| Monoisotopic Mass | 220.98401 Da | [1] |

| CAS Number | 124276-67-1 | [1][2] |

| Appearance | Solid (Predicted) | |

| Boiling Point | 321.4±35.0 °C (Predicted) | [2] |

| Melting Point | 84°C | [2] |

Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a widely utilized and robust ionization technique, particularly for the analysis of relatively low molecular weight, volatile, and thermally stable organic compounds.[3][4] It is considered a "hard" ionization method because it imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[3][5] This fragmentation is invaluable for structural elucidation.[6][7]

The process begins with the bombardment of the gaseous analyte molecule (M) with high-energy electrons (typically 70 eV).[4][5] This interaction can eject an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[8][9]

M + e⁻ → M⁺• + 2e⁻

The excess energy imparted during ionization renders the molecular ion unstable, causing it to fragment into smaller, more stable ions and neutral radicals.[8] Only the charged fragments are detected by the mass spectrometer, generating a mass spectrum that serves as a molecular fingerprint.[8]

Predicted Mass Spectrum and Fragmentation Pathways of this compound

The Molecular Ion (M⁺•)

The molecular ion peak is expected to be observed at a mass-to-charge ratio (m/z) corresponding to the molecule's monoisotopic mass. A key characteristic will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity for any bromine-containing fragment: one for the ⁷⁹Br-containing ion (M⁺•) and another two mass units higher for the ⁸¹Br-containing ion ([M+2]⁺•). Therefore, we anticipate prominent peaks at m/z 221 and m/z 223 .

Major Predicted Fragmentation Pathways

The excess energy in the molecular ion will likely be dissipated through several competing fragmentation pathways. The most probable fragmentations are those that lead to the formation of stable carbocations or the loss of stable neutral molecules or radicals.

-

Loss of a Bromine Radical: Cleavage of the C-Br bond is a common fragmentation pathway for aromatic bromides. This would result in a phenylcyclopropanecarbonitrile cation.

-

[C₁₀H₈BrN]⁺• → [C₁₀H₈N]⁺ + Br•

-

Expected m/z: 142

-

-

Loss of the Cyano Radical: The loss of the nitrile group as a radical is another plausible fragmentation.

-

[C₁₀H₈BrN]⁺• → [C₉H₈Br]⁺ + •CN

-

Expected m/z: 195/197 (isotopic pair)

-

-

Fragmentation of the Cyclopropane Ring: Cyclopropane rings can undergo ring-opening and subsequent fragmentation. A common pathway is the loss of ethene (C₂H₄).

-

One possible fragmentation after ring opening could lead to the formation of a stable benzylic-type cation. For instance, loss of HCN and subsequent rearrangement.

-

-

Formation of a Bromotropylium-like Ion: Aromatic compounds can rearrange to form stable tropylium ions. The loss of the cyclopropanecarbonitrile moiety could lead to a bromophenyl cation.

-

[C₁₀H₈BrN]⁺• → [C₆H₄Br]⁺ + •C₄H₄N

-

Expected m/z: 155/157 (isotopic pair)

-

-

Loss of HBr: Elimination of a neutral hydrogen bromide molecule can also occur.

-

[C₁₀H₈BrN]⁺• → [C₁₀H₇N]⁺• + HBr

-

Expected m/z: 141

-

Table 2: Predicted Major Fragment Ions for this compound

| m/z (⁷⁹Br/⁸¹Br) | Predicted Fragment Ion | Neutral Loss |

| 221/223 | [C₁₀H₈BrN]⁺• | - (Molecular Ion) |

| 195/197 | [C₉H₈Br]⁺ | •CN |

| 155/157 | [C₆H₄Br]⁺ | •C₄H₄N |

| 142 | [C₁₀H₈N]⁺ | •Br |

| 141 | [C₁₀H₇N]⁺• | HBr |

| 116 | [C₈H₆N]⁺ or [C₉H₈]⁺ | Varies with pathway |

| 115 | [C₉H₇]⁺ | Varies with pathway |

Below is a diagram illustrating the predicted fragmentation pathways.

Caption: Predicted EI-MS fragmentation pathways for this compound.

Experimental Protocol for GC-EI-MS Analysis

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the recommended technique for the analysis of this compound due to its predicted volatility.

Sample Preparation

-

Solvent Selection: Choose a high-purity volatile solvent in which the compound is soluble (e.g., dichloromethane, ethyl acetate, or acetonitrile).

-

Concentration: Prepare a stock solution of 1 mg/mL. From this, create a working solution of approximately 1-10 µg/mL for injection.

-

Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter before injection.

Instrumentation and Parameters

Table 3: Recommended GC-MS Parameters

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | ||

| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | To ensure appropriate amount of analyte reaches the column. |

| Injector Temperature | 250 °C | To ensure complete and rapid volatilization of the analyte. |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) | Inert and provides good chromatographic resolution. |

| GC Column | Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | Good general-purpose column for a wide range of organic molecules. |

| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | To ensure good separation from any impurities and solvent. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard for creating reproducible fragmentation patterns. |

| Ion Source Temp. | 230 °C | Standard temperature to maintain analyte in the gas phase. |

| Electron Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |

| Mass Range | m/z 40-300 | To cover the molecular ion and expected fragments. |

| Solvent Delay | 2-3 minutes | To prevent the high solvent load from entering the MS detector. |

The workflow for this analysis is depicted below.

Caption: Experimental workflow for GC-EI-MS analysis.

Data Interpretation and Validation

-

Molecular Ion Confirmation: The first step in interpreting the mass spectrum is to identify the molecular ion peak. For this compound, look for the characteristic 1:1 ratio isotopic doublet at m/z 221 and 223.

-

Fragment Ion Analysis: Compare the observed fragment ions to the predicted values in Table 2. The presence of other bromine-containing fragment doublets (e.g., at m/z 195/197 and 155/157) provides strong evidence for the structure.

-

High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation, High-Resolution Mass Spectrometry can provide the exact mass of the molecular ion and fragments, allowing for the determination of their elemental composition.

-

Tandem Mass Spectrometry (MS/MS): To confirm fragmentation pathways, MS/MS experiments can be performed. This involves isolating a specific fragment ion (e.g., the molecular ion at m/z 221) and then inducing further fragmentation to observe its daughter ions.

Conclusion

The mass spectrometric analysis of this compound, particularly using GC-EI-MS, is a powerful tool for its structural confirmation and purity assessment. While experimental data is not widely published, a thorough understanding of fundamental fragmentation principles allows for a confident prediction of its mass spectral behavior. The characteristic bromine isotopic pattern serves as a definitive marker for identifying the molecular ion and related fragments. The protocols and predictive data within this guide provide a solid foundation for researchers to develop and execute robust analytical methods for this compound and structurally related molecules.

References

- 1. This compound | C10H8BrN | CID 2795273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rroij.com [rroij.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. uni-saarland.de [uni-saarland.de]

An In-depth Technical Guide to the FT-IR Spectrum of 1-(4-Bromophenyl)cyclopropanecarbonitrile

Abstract

This technical guide provides a comprehensive analysis of the Fourier Transform Infrared (FT-IR) spectrum of 1-(4-Bromophenyl)cyclopropanecarbonitrile (CAS No. 124276-67-1). As a key intermediate in pharmaceutical synthesis, its structural verification is paramount. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of its core functional groups. This document details the fundamental principles, presents a robust experimental protocol using Attenuated Total Reflectance (ATR), and offers an in-depth interpretation of the resulting spectrum. Key vibrational modes, including the nitrile (C≡N) stretch, aromatic C-H stretches, cyclopropyl C-H stretches, para-substituted benzene ring bends, and the carbon-bromine (C-Br) stretch, are assigned and discussed. This guide is intended for researchers, quality control analysts, and drug development professionals who require a reliable method for the structural characterization of this compound.

Introduction

This compound is a bifunctional organic molecule featuring a nitrile group and a brominated aromatic ring, both attached to a cyclopropane core. This unique combination of functionalities makes it a valuable building block in medicinal chemistry and organic synthesis. Accurate and efficient characterization of such intermediates is critical to ensure the integrity of multi-step syntheses and the quality of final active pharmaceutical ingredients (APIs).

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for molecular characterization. It operates by probing the vibrational modes of a molecule with infrared radiation. Specific functional groups absorb IR radiation at characteristic frequencies, producing a unique spectral "fingerprint." For this compound, FT-IR can unequivocally confirm the presence of the nitrile, the para-substituted aromatic ring, the cyclopropane ring, and the carbon-halogen bond, making it a first-line technique for identity confirmation.

Molecular Structure and Key Vibrational Modes

The structure of this compound contains several distinct functional groups, each with characteristic vibrational frequencies. Understanding these is the basis for spectral interpretation.

-

Nitrile Group (-C≡N): The carbon-nitrogen triple bond has a strong, sharp stretching vibration due to the large change in dipole moment during the vibration. This peak is highly diagnostic.

-

Para-Substituted Benzene Ring: The aromatic ring exhibits several characteristic vibrations: C-H stretching just above 3000 cm⁻¹, in-ring C=C stretching, and strong out-of-plane (OOP) C-H bending in the fingerprint region, the position of which is indicative of the 1,4- (or para-) substitution pattern.

-

Cyclopropane Ring: The strained three-membered ring has characteristic C-H stretching vibrations, often at slightly higher wavenumbers than typical alkanes, and skeletal vibrations in the fingerprint region.

-

Carbon-Bromine Bond (C-Br): The stretching vibration of the C-Br bond is expected at low wavenumbers, typically in the far-infrared or low-end of the mid-infrared fingerprint region.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid samples like this compound, which has a melting point of approximately 84°C[1]. ATR requires minimal to no sample preparation, ensuring high sample throughput and reproducibility[2][3][4][5][6].

Instrumentation and Parameters

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT) detector.

-

Accessory: A single-reflection diamond ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans (co-added for a good signal-to-noise ratio).

Step-by-Step Methodology

-

Instrument Preparation: Power on the FT-IR spectrometer and allow it to stabilize as per the manufacturer's guidelines. Ensure the ATR accessory is correctly installed.

-

Background Acquisition: Clean the surface of the diamond ATR crystal using a lint-free wipe lightly dampened with isopropanol or acetone, and allow it to fully evaporate. Collect a background spectrum. This critical step accounts for atmospheric (CO₂, H₂O) and instrumental absorbances[7].

-

Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Pressure Application: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for generating a high-quality spectrum[2].

-

Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan.

-

Data Processing: The resulting spectrum should be automatically ratioed against the background by the instrument software. If necessary, apply an ATR correction algorithm and a baseline correction to improve the presentation of the spectrum.

-

Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly as described in step 2.

Experimental Workflow Diagram

Caption: Workflow for acquiring the FT-IR spectrum using an ATR accessory.

Spectral Analysis and Interpretation

The FT-IR spectrum of this compound is characterized by several distinct absorption bands. The following table summarizes the expected peak positions and their assignments based on established infrared correlation charts and literature data.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3085 - 3040 | Medium | Cyclopropyl C-H | Symmetric/Asymmetric Stretch |

| ~3030 - 3010 | Medium | Aromatic C-H | Stretch |

| ~2235 | Strong, Sharp | Nitrile (C≡N) | Stretch |

| ~1595, ~1485 | Medium | Aromatic C=C | In-ring Stretch |

| ~1450 | Medium | Cyclopropyl -CH₂- | Scissoring (Deformation) |

| ~1070, ~1010 | Strong | Aromatic Ring / C-C | In-plane Bend / Skeletal |

| ~825 | Strong | Aromatic C-H | Out-of-Plane (OOP) Bend |

| ~690 - 515 | Medium-Weak | Carbon-Bromine (C-Br) | Stretch |

Detailed Peak Assignment

-

C-H Stretching Region (3100 - 3000 cm⁻¹):

-

The absorption bands for the C-H bonds on the cyclopropane ring are typically found at slightly higher frequencies than those in non-strained alkanes, often appearing in the 3080-3040 cm⁻¹ range[8].

-

The aromatic C-H stretches appear just above 3000 cm⁻¹, typically around 3030 cm⁻¹[9][10]. These peaks confirm the presence of both saturated (strained ring) and unsaturated (aromatic) C-H bonds.

-

-

Nitrile (C≡N) Stretching Region (~2235 cm⁻¹):

-

This is the most diagnostic peak in the spectrum. The C≡N stretch in aromatic nitriles typically appears in the 2240-2220 cm⁻¹ range[7][11]. Its position is slightly lower than that of saturated nitriles (2260-2240 cm⁻¹) due to conjugation with the aromatic ring[11][12]. The peak is characteristically strong and sharp, making it easy to identify[11].

-

-

Fingerprint Region (1600 - 400 cm⁻¹):

-

Aromatic C=C Stretches: Two bands of medium intensity around 1595 cm⁻¹ and 1485 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the benzene ring[9][10].

-

Cyclopropyl -CH₂- Deformation: A peak around 1450 cm⁻¹ can be assigned to the scissoring or deformation vibration of the methylene groups in the cyclopropane ring[8].

-

Para-Substitution C-H Bend (~825 cm⁻¹): The strong absorption in the 860-790 cm⁻¹ range is highly indicative of a 1,4-disubstituted (para) benzene ring[13]. This peak arises from the out-of-plane bending of the two adjacent hydrogen atoms on the ring.

-

Carbon-Bromine (C-Br) Stretch (below 700 cm⁻¹): The C-Br stretching vibration is found at low frequencies, typically between 690-515 cm⁻¹[14][15]. This peak may be of medium to weak intensity and can sometimes overlap with other skeletal vibrations, but its presence in this region is consistent with the molecule's structure.

-

Conclusion

FT-IR spectroscopy, particularly utilizing the ATR technique, is a powerful and efficient tool for the structural verification of this compound. The spectrum is defined by a series of characteristic absorption bands that confirm the presence of all key functional groups. The strong, sharp nitrile stretch around 2235 cm⁻¹, the aromatic and cyclopropyl C-H stretches above 3000 cm⁻¹, the strong C-H out-of-plane bending near 825 cm⁻¹ confirming para-substitution, and the low-frequency C-Br stretch collectively provide a unique spectral fingerprint for the molecule. This guide provides a robust framework for analysts to confidently perform the experiment and interpret the data, ensuring the quality and identity of this important synthetic intermediate.

References

-

Wikipedia. (n.d.). Attenuated total reflectance. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Journal of Research of the National Bureau of Standards. (1949). Infrared absorption spectra of cyclo-hydrocarbons. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra obtained from analysis of the nitrile rubber through different techniques. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Spectroscopy Online. (2016). Interpreting the Spectra of Substituted Benzene Rings. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 3. mt.com [mt.com]

- 4. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 5. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 6. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 7. benchchem.com [benchchem.com]

- 8. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chem.libretexts.org [chem.libretexts.org]

The Strategic Role of 1-(4-Bromophenyl)cyclopropanecarbonitrile in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer a blend of structural rigidity, metabolic stability, and precise vectoral orientation for pharmacophoric elements is paramount. Among the privileged structures in the medicinal chemist's arsenal, the cyclopropane ring has emerged as a cornerstone for imparting these desirable properties. This technical guide delves into the multifaceted applications of a key building block, 1-(4-Bromophenyl)cyclopropanecarbonitrile, a molecule strategically poised for the synthesis of complex therapeutic agents. We will explore its synthesis, physicochemical characteristics, and, most critically, its application as a pivotal intermediate in the development of high-value clinical candidates, with a particular focus on neurokinin-1 (NK1) receptor antagonists. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

Introduction: The Enduring Appeal of the Cyclopropane Motif

The three-membered carbocycle of cyclopropane, despite its inherent ring strain, offers a unique set of steric and electronic properties that are highly advantageous in drug design. Its compact and rigid nature allows for the precise positioning of substituents in three-dimensional space, facilitating optimal interactions with biological targets.[1] Furthermore, the cyclopropane ring is often more resistant to metabolic degradation compared to linear alkyl chains, contributing to improved pharmacokinetic profiles.[1] These attributes have led to the incorporation of the cyclopropane moiety into a wide array of approved drugs and clinical candidates.

This compound emerges as a particularly valuable synthetic intermediate due to the convergence of three key functional elements:

-

The Cyclopropane Ring: As discussed, this imparts conformational constraint and metabolic stability.

-

The Bromophenyl Group: The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl and heteroaryl substituents to explore structure-activity relationships (SAR).

-

The Nitrile Functionality: The nitrile group is a valuable precursor to a primary amine via reduction, or a carboxylic acid or amide through hydrolysis. This allows for the installation of key pharmacophoric elements.

This guide will illuminate the practical applications of this powerful combination of functionalities in the context of medicinal chemistry.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in multi-step syntheses.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrN | |

| Molecular Weight | 222.08 g/mol | |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 84 °C | Echemi |

| Boiling Point (Predicted) | 321.4±35.0 °C | Echemi |

| Density (Predicted) | 1.53 g/cm³ | Echemi |

| XLogP3 | 2.6 |

Synthesis of this compound

The efficient and scalable synthesis of this compound is a critical first step for its widespread application. A common and effective method involves the cyclopropanation of 4-bromophenylacetonitrile using 1,2-dibromoethane in the presence of a strong base.

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-Bromophenylacetonitrile

-

1,2-Dibromoethane

-

Sodium hydroxide (50% aqueous solution)

-

Benzyltriethylammonium chloride (or other suitable phase-transfer catalyst)

-

Toluene

-

Dichloromethane

-

Hexanes

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-bromophenylacetonitrile (1.0 eq) and toluene.

-

Addition of Reagents: With vigorous stirring, add benzyltriethylammonium chloride (0.05 eq) followed by the dropwise addition of a 50% aqueous solution of sodium hydroxide (5.0 eq). The reaction mixture will become a thick slurry.

-

Cyclopropanation: Add 1,2-dibromoethane (1.5 eq) dropwise via the dropping funnel. The addition should be controlled to maintain a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for 3-4 hours.

-

Workup: Cool the reaction mixture to room temperature and dilute with water and dichloromethane. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Applications in Medicinal Chemistry: A Case Study in Neurokinin-1 (NK1) Receptor Antagonists

The tachykinin peptide, substance P, is the endogenous ligand for the neurokinin-1 (NK1) receptor. Antagonism of this receptor has been a validated therapeutic strategy for the treatment of chemotherapy-induced nausea and vomiting (CINV), postoperative nausea and vomiting (PONV), and is being explored for other indications such as depression and anxiety.[2][3] Several potent and selective NK1 receptor antagonists feature a cyclopropylamine moiety, which can be strategically derived from this compound.

One such example is the development of analogs of Casopitant, a potent NK1 receptor antagonist. While the development of Casopitant itself was discontinued, its structural motifs provide an excellent illustration of the utility of our target building block.

Retrosynthetic Analysis and Strategic Application

The core of many NK1 receptor antagonists features a substituted cyclopropylamine. A retrosynthetic analysis reveals how this compound can serve as a key starting material for such a core.

Caption: Retrosynthetic approach to a key cyclopropylamine intermediate.

Synthetic Workflow: From Building Block to a Key Intermediate

The following workflow outlines a representative synthesis of a key chiral cyclopropylamine intermediate, starting from this compound.

Caption: Synthetic workflow from starting material to a key intermediate.

Detailed Experimental Protocols for Key Transformations

Step 1: Hydrolysis of this compound to 1-(4-Bromophenyl)cyclopropanecarboxamide

The hydrolysis of a nitrile to a primary amide can be achieved under either acidic or basic conditions.[4][5] Basic hydrolysis using hydrogen peroxide is often preferred for its mildness and high yield.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

30% Hydrogen peroxide

-

Anhydrous potassium carbonate

-

Ethyl acetate

-

Deionized water

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in DMSO in a round-bottom flask.

-

Addition of Base: Add anhydrous potassium carbonate (0.2 eq).

-

Hydrolysis: Slowly add 30% hydrogen peroxide (3.0 eq) to the stirred solution. The reaction is exothermic and should be cooled in an ice bath if necessary. Stir the reaction at room temperature for 2-3 hours.

-

Workup: Pour the reaction mixture into cold water. The product will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash with water, and dry under vacuum to yield 1-(4-Bromophenyl)cyclopropanecarboxamide.

Step 2: Hofmann Rearrangement to 1-(4-Bromophenyl)cyclopropylamine

The Hofmann rearrangement is a classic method for the conversion of a primary amide to a primary amine with one fewer carbon atom.

Materials:

-

1-(4-Bromophenyl)cyclopropanecarboxamide

-

Sodium hydroxide

-

Bromine

-

Dichloromethane

-

Deionized water

Procedure:

-

Preparation of Sodium Hypobromite: In a flask cooled in an ice bath, dissolve sodium hydroxide (4.0 eq) in water. Slowly add bromine (1.1 eq) with vigorous stirring to form a solution of sodium hypobromite.

-

Amide Addition: Add a solution of 1-(4-Bromophenyl)cyclopropanecarboxamide (1.0 eq) in a minimal amount of a suitable solvent (e.g., dioxane) to the cold sodium hypobromite solution.

-

Rearrangement: Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction mixture and extract with dichloromethane.

-

Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-Bromophenyl)cyclopropylamine.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of a conformationally rigid cyclopropane ring, a versatile bromophenyl handle for cross-coupling, and a readily transformable nitrile group makes it an invaluable building block for the synthesis of complex and high-value therapeutic agents. The case study of its application in the synthesis of NK1 receptor antagonist precursors highlights just one of the many potential avenues for its use. As the demand for novel therapeutics with improved efficacy and pharmacokinetic properties continues to grow, the strategic deployment of such well-designed building blocks will undoubtedly play an increasingly critical role in the future of drug discovery.

References

-

Di Fabio, R., et al. (2009). Discovery of a potent and orally active neurokinin-1 receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 19(3), 854-858. [Link]

-

Talele, T. T. (2010). The cyclopropane ring in medicinal chemistry. Journal of Medicinal Chemistry, 53(1), 3-38. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Lumen Learning. (n.d.). Hydrolysis of Nitriles. In Organic Chemistry II. Retrieved from [Link]

-

Hargreaves, R. J., et al. (2011). A potent and selective non-peptide antagonist of the neurokinin-1 receptor for the treatment of emesis and pain. Proceedings of the National Academy of Sciences, 108(46), 18837-18842. [Link]

-

Brain, S. D., & Cox, H. M. (2006). Neuropeptides and their receptors: innovative science providing novel therapeutic targets. British Journal of Pharmacology, 147(S1), S202-S211. [Link]

-

Patel, H. J., & Patel, J. D. (2017). A review on synthetic strategies and pharmaceutical applications of cyclopropane containing compounds. European Journal of Medicinal Chemistry, 137, 343-376. [Link]

-

Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]

Sources

- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Strategic Utility of 1-(4-Bromophenyl)Cyclopropanecarbonitrile: An In-depth Technical Guide for Synthetic and Medicinal Chemists

Abstract

This technical guide provides an in-depth exploration of 1-(4-bromophenyl)cyclopropanecarbonitrile, a versatile chemical building block with significant applications in pharmaceutical and materials science research. We will delve into its synthesis, physicochemical properties, and its strategic role as a linchpin in advanced organic synthesis. The guide will focus on its utility in palladium-catalyzed cross-coupling reactions, offering detailed experimental protocols and mechanistic insights. Furthermore, we will analyze the unique structural and electronic contributions of the 1-arylcyclopropanecarbonitrile scaffold in the context of modern drug discovery, underscoring its value to researchers and scientists in the field.

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer advantageous biological activity and pharmacokinetic properties is relentless. Among the myriad of structural motifs, the cyclopropane ring has garnered significant attention due to its unique conformational rigidity and electronic character.[1] When incorporated into a larger molecular framework, the cyclopropyl group can enhance metabolic stability, improve potency, and fine-tune solubility.[2]

This compound stands out as a particularly valuable building block. It synergistically combines three key functional elements:

-

A cyclopropane ring , which imparts a rigid, three-dimensional conformation.

-

A nitrile group , a versatile functional handle that can be transformed into a variety of other functionalities and can participate in crucial interactions with biological targets.

-

A 4-bromophenyl group , which serves as a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[3]

This guide will provide a comprehensive overview of the synthesis and application of this powerful synthetic intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in the laboratory.

| Property | Value |

| Molecular Formula | C₁₀H₈BrN |

| Molecular Weight | 222.08 g/mol [4] |

| CAS Number | 124276-67-1[4] |

| Appearance | White to off-white solid |

| Melting Point | 84 °C[5] |

| Boiling Point | 321.4±35.0 °C (Predicted)[5] |

| Density | 1.53 g/cm³[5] |

Table 1: Physicochemical Properties of this compound

Spectroscopic analysis is critical for confirming the identity and purity of the compound.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity |

| ¹H NMR | 7.55-7.45 | m |

| 7.35-7.25 | m | |

| 1.80-1.70 | m | |

| 1.50-1.40 | m | |

| ¹³C NMR | ~138 | s |

| ~132 | d | |

| ~128 | d | |

| ~122 | s | |

| ~120 | s | |

| ~20 | t | |

| ~15 | s |

Table 2: Characteristic NMR Spectroscopic Data (in CDCl₃) (Note: Approximate chemical shifts are provided for guidance and may vary slightly based on experimental conditions.[6][7])

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the cyclization of 4-bromophenylacetonitrile with 1,2-dibromoethane under phase-transfer catalysis (PTC) conditions. PTC is a powerful technique that facilitates the reaction between reactants in immiscible phases, often leading to higher yields and milder reaction conditions.[8][9]

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

-

To a stirred solution of 4-bromophenylacetonitrile (1.0 eq.) in toluene, add a 50% aqueous solution of sodium hydroxide.[10]

-

Add a catalytic amount of a phase-transfer catalyst, such as benzyltriethylammonium chloride (0.01-0.05 eq.).[11]

-

To this biphasic mixture, add 1,2-dibromoethane (1.1-1.5 eq.) dropwise at room temperature.

-

Heat the reaction mixture to 40-60 °C and stir vigorously for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Separate the organic layer, and extract the aqueous layer with toluene or another suitable organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of a vast library of complex molecules.

Caption: Key cross-coupling reactions utilizing the title compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[12][13]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol:

-

To a reaction vessel, add this compound (1.0 eq.), the desired aryl or vinyl boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).[14][15]

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of substituted alkynes.[16][17][18]

Experimental Protocol:

-

To a reaction vessel under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.05 eq.), a copper(I) co-catalyst (e.g., CuI, 0.02-0.10 eq.), and a suitable solvent such as THF or DMF.[19]

-

Add the terminal alkyne (1.1-1.5 eq.) and a base, typically an amine such as triethylamine or diisopropylethylamine.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of substituted anilines.[20][21][22]

Experimental Protocol:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), a suitable phosphine ligand (e.g., BINAP, Xantphos, 0.02-0.10 eq.), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 eq.).[23]

-

Add the desired primary or secondary amine (1.1-1.5 eq.) and an anhydrous solvent such as toluene or dioxane.

-

Seal the vessel and heat the reaction mixture to 80-120 °C until the starting material is consumed.

-

Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

The 1-Arylcyclopropanecarbonitrile Scaffold in Medicinal Chemistry

The unique combination of the cyclopropyl and nitrile functionalities on an aromatic core makes the 1-arylcyclopropanecarbonitrile scaffold particularly attractive for medicinal chemistry applications.

-

Metabolic Stability: The cyclopropane ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile of a drug candidate.[2]

-

Conformational Constraint: The rigid nature of the cyclopropane ring reduces the number of accessible conformations of a molecule, which can lead to higher binding affinity and selectivity for a biological target.[24]

-

Bioisosteric Replacement: The cyclopropyl group can act as a bioisostere for other functionalities, such as a gem-dimethyl group or an alkene, allowing for the fine-tuning of steric and electronic properties.[1]

-

Nitrile as a Pharmacophore: The nitrile group can act as a hydrogen bond acceptor and can also be a key component of a pharmacophore, for example, as a cysteine protease inhibitor.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its straightforward preparation and the reactivity of its bromophenyl group in a wide range of palladium-catalyzed cross-coupling reactions make it an essential tool for the construction of complex molecular architectures. The unique properties of the 1-arylcyclopropanecarbonitrile scaffold offer significant advantages in the design of novel therapeutics and advanced materials. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this powerful synthetic intermediate in their research endeavors.

References

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H (a) and 13 C NMR spectra of 4 (b). Retrieved from [Link]

-

Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

MDPI. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from [Link]

-

SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Retrieved from [Link]

-

PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-(4-bromophenyl)cyclopropane-1-carbonitrile. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

PubMed. (2011). Recent advances in Sonogashira reactions. Retrieved from [Link]

-

ChemBK. (2024). 2-(4-Bromophenyl)acetonitrile. Retrieved from [Link]

-

Stanford University. (2014). The Suzuki Reaction. Retrieved from [Link]

-

National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

-